molecular formula C4H8O4 B1246376 4-Deoxythreonic acid CAS No. 5057-93-2

4-Deoxythreonic acid

Cat. No. B1246376
CAS RN: 5057-93-2
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-GBXIJSLDSA-N
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Description

4-Deoxythreonic acid, also known as 4-deoxythreonate, belongs to the class of organic compounds known as sugar acids and derivatives . It is a normal organic acid present in human biofluids, derived presumably from L-threonine .


Synthesis Analysis

The synthesis of 4-Deoxythreonic acid has been identified in human urine using HPLC and NMR techniques . A TOCSY optimized mixture elucidation (TOOMIXED) tool was developed to facilitate the identification of known metabolites in complex mixtures .


Molecular Structure Analysis

The molecular formula of 4-Deoxythreonic acid is C4H8O4 . It has an average mass of 120.104 Da and a monoisotopic mass of 120.042259 Da .


Physical And Chemical Properties Analysis

4-Deoxythreonic acid has a molecular formula of C4H8O4, an average mass of 120.104 Da, and a monoisotopic mass of 120.042259 Da .

Scientific Research Applications

Analytical Methods for 4-Deoxy-l-erythro-5-hexoseulose Uronic Acid

Shibata et al. (2017) developed a liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI/MS) method to quantitatively analyze 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH), a derivative of 4-deoxythreonic acid. This method enhances the quantitative and qualitative analysis of DEH and the activity measurement of exo-type alginate lyase (Shibata et al., 2017).

In a similar vein, Shibata et al. (2019) established a high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) method for analyzing DEH. This technique separates and detects alginate unsaturated oligosaccharides, aiding in the quantitative analysis of DEH (Shibata et al., 2019).

Identification of 4-Deoxythreonic Acid in Human Urine

Appiah-Amponsah et al. (2009) identified 4-deoxythreonic acid in human urine using HPLC and NMR techniques. This discovery is significant in urine metabolite profiling, potentially useful for studying systems biology and discovering biomarkers for drug development or clinical applications (Appiah-Amponsah et al., 2009).

Following Healthy Pregnancy Through Metabolic Profiling

Diaz et al. (2013) employed untargeted NMR metabonomics to evaluate the effects of pregnancy on maternal urine metabolite composition. They identified changes in the levels of several metabolites, including 4-deoxythreonic acid, establishing a control trajectory for healthy pregnancies (Diaz et al., 2013).

Detection of Uric Acid Using Modified Electrodes

Cruz et al. (2017) investigated the use of electrochemical platforms containing polymeric films derived from 4-aminosalicylic acid for quantifying uric acid in urine samples. Although not directly about 4-deoxythreonic acid, this study demonstrates the broader context of using related compounds in biochemical analysis (Cruz et al., 2017).

Metabolic Profiling for Environmental Exposure

Ellis et al. (2012) used high-resolution NMR spectroscopy for urinary metabolic profiling in a population exposed to environmental cadmium. They found six metabolites, including 4-deoxy-erythronic acid, associated with cadmium exposure, demonstrating the role of metabolic profiling in understanding environmental impacts on human health (Ellis et al., 2012).

properties

IUPAC Name

(2S,3R)-2,3-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283459
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Deoxythreonic acid

CAS RN

5057-93-2, 15851-58-8
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Record name 4-Deoxythreonic acid
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Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2,3-dihydroxybutanoic acid
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Record name 4-DEOXYTHREONIC ACID
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Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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